molecular formula C21H21N3O3 B2581048 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 96265-45-1

1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No. B2581048
CAS RN: 96265-45-1
M. Wt: 363.417
InChI Key: UIWGYPIRMQVQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. It has been widely used in scientific research to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.

Scientific Research Applications

Anticancer Activities

The potential anticancer activities of compounds related to 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione have been explored in various studies. African medicinal spices and vegetables, including those with indole structures similar to the mentioned compound, have shown promise in combating malignant diseases. These studies have focused on the cytotoxic effects of extracts and compounds on cancer cells, highlighting mechanisms like apoptosis induction, cell cycle arrest, and reactive oxygen species generation. For instance, compounds from Aframomum arundinaceum, Xylopia aethiopica, and Moringa oleifera have demonstrated significant cytotoxic activities, proposing a potential mode of action involving mitochondrial membrane potential disruption and caspase enzyme activation (Kuete, Karaosmanoğlu, & Sivas, 2017).

Psychoactive Substance Toxicity

The toxicity and pharmacological implications of new psychoactive substances (NPS), which might share structural similarities with 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione, have been systematically reviewed. These substances, including various synthetic compounds, have been linked to serotonin syndrome due to over-activation of the serotoninergic system. The review emphasizes the health risks and diagnostic challenges posed by NPS, underlining the need for awareness among clinicians about the potential severe consequences of their recreational use (Schifano et al., 2021).

Pharmacological Properties of Piper Species

Piper chaba and other Piper species have been extensively studied for their traditional uses and biological activities. These plants, known for their culinary and medicinal applications, contain a range of bioactive compounds, including alkaloids and flavonoids. The pharmacological activities explored include antimicrobial, anti-inflammatory, and cytotoxic effects, which may offer insights into the applications of related compounds like 1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione. Such studies provide a basis for future research into plant-based therapeutic lead compounds (Islam et al., 2020).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-16-8-6-15(7-9-16)23-10-12-24(13-11-23)21(26)20(25)18-14-22-19-5-3-2-4-17(18)19/h2-9,14,22H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGYPIRMQVQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione

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